

Genetic Variants of Alpha-Lactalbumin: A Technical Guide for Researchers

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Executive Summary

Alpha-**lactalbumin** (α -LA) is a critical whey protein in the milk of most mammals, playing a central role as the regulatory subunit of the lactose synthase enzyme complex. This function is essential for milk volume and composition. Genetic polymorphisms within the α -**lactalbumin** gene (LALBA) have been identified across numerous species, influencing milk production traits, protein composition, and technological properties of milk. This technical guide provides an in-depth overview of known genetic variants of α -**lactalbumin** in key mammalian species, details the experimental protocols for their identification, and presents quantitative data on their functional impact. This document is intended for researchers, scientists, and drug development professionals working in the fields of genetics, dairy science, and nutritional biochemistry.

Introduction to Alpha-Lactalbumin and Its Gene

Alpha-**lactalbumin** is a small, acidic, calcium-binding protein with a molecular weight of approximately 14.2 kDa.[1] Its primary function is to modulate the substrate specificity of the β -1,4-galactosyltransferase enzyme, enabling the synthesis of lactose from glucose and galactose in the mammary gland.[1][2] Given that lactose is the primary osmolyte in milk, the expression and efficiency of α -**lactalbumin** directly influence milk yield.[3]

The LALBA gene is highly conserved across mammals and typically consists of four exons and three introns.[2] Its expression is primarily localized to the epithelial cells of the lactating mammary gland.[2] Genetic variations, most commonly Single Nucleotide Polymorphisms (SNPs), have been discovered in both the coding and non-coding (promoter, introns, UTRs)

regions of the gene. These variants can alter the protein's structure, expression level, or stability, leading to measurable differences in milk traits.

Genetic Variants of Alpha-Lactalbumin Across Species

Genetic research has predominantly focused on livestock species due to the economic importance of milk production. Significant polymorphisms have been characterized in bovine, caprine, ovine, and bubaline (buffalo) species.

Bovine (Cow) Variants

In cattle (*Bos taurus* and *Bos indicus*), several polymorphisms in the LALBA gene have been linked to milk production. The two most studied protein variants are designated A and B. More recently, other variants have been identified at the DNA level.

- **Promoter and 5' UTR Variants:** SNPs in the 5'-flanking region of the gene can impact transcription factor binding and, consequently, gene expression levels. For example, a T/C transition at position -1001 has been associated with differences in LALBA mRNA expression and lactose concentration in Polish Holstein-Friesian cows.
- **Coding Sequence Variants:** The classic A and B protein variants are the result of a SNP that causes an amino acid substitution. These variants have been associated with differing milk yields and composition.
- **Quantitative Trait Loci (QTL):** The LALBA gene is located on bovine chromosome 5, a region identified as containing QTLs for milk protein concentration.^[4] This indicates that variations in or near the LALBA gene contribute significantly to the genetic architecture of milk composition traits.^{[4][5][6]}

Caprine (Goat) and Ovine (Sheep) Variants

Polymorphisms in the LALBA gene have also been identified in goat and sheep breeds.

- **Goat:** Studies in various goat breeds have identified SNPs in exon 3 and other regions of the LALBA gene. For instance, a non-synonymous SNP (g.128T>C) in exon III was identified in Egyptian goat breeds and was significantly associated with milk yield.

- Sheep: Research in Barki ewes has identified three distinct alleles (A, B, and C) for the LALBA gene. The BB genotype was associated with significantly higher fat, protein, and lactose percentages in milk compared to other genotypes.[7]

Bubaline (Water Buffalo) Variants

Genetic analysis of the LALBA gene in riverine buffalo breeds, such as Murrah and Bhadawari, has revealed significant polymorphism.

- Exon 1 Variants: Using SSCP analysis, studies have identified multiple genotypes (AB, BB, BC, CC, CD) and alleles (A, B, C, D) within the first exon.[8][9][10]
- Association with Milk Yield: In the Bhadawari breed, these genotypes showed a significant effect on total and daily milk yield, with the BC genotype yielding 40% more milk over a total lactation period than the AB genotype.[3][8] In contrast, these effects were not significant in the Murrah breed, highlighting breed-specific genetic influences.[3][8]

Human Variants

Compared to livestock, research into human LALBA gene variants is less extensive. However, some polymorphisms have been identified. One study detected a single nucleotide polymorphism resulting in a Val-46 variant, which was identified through mass spectrometry. [11] The functional implications of most human LALBA variants are not as well-characterized as those in dairy animals, as the selection pressures are vastly different. The human LALBA gene is located on chromosome 12.[2]

Quantitative Data on LALBA Variants

The functional impact of LALBA genetic variants is most evident in their association with milk production traits. The following tables summarize key quantitative findings from various studies.

Table 1: Bovine LALBA Variant Associations with Milk Traits

Variant/G enotype (SNP)	Breed	Effect on Milk Yield	Effect on Protein %	Effect on Fat %	Effect on Lactose %	Referenc e
AA Genotype (+15)	Holstein	Statistically Higher PTA ¹	Lower	Lower	-	[12]
BB Genotype (+15)	Holstein	Lower PTA ¹	Higher	Higher	-	[12]
TT Genotype (-1001 T>C)	Polish Holstein- Friesian	Higher Daily Yield (+0.9 kg vs CT)	-	-	Higher Concentrati on	[13]
BB Genotype	Simmental	-	-	Higher than AA	-	[14]
AB Genotype	"Sibiryachk a"	-	-	Higher than AA/BB	-	[14]

¹PTA: Predicted Transmitting Ability

Table 2: Ovine and Bubaline LALBA Variant Associations with Milk Traits

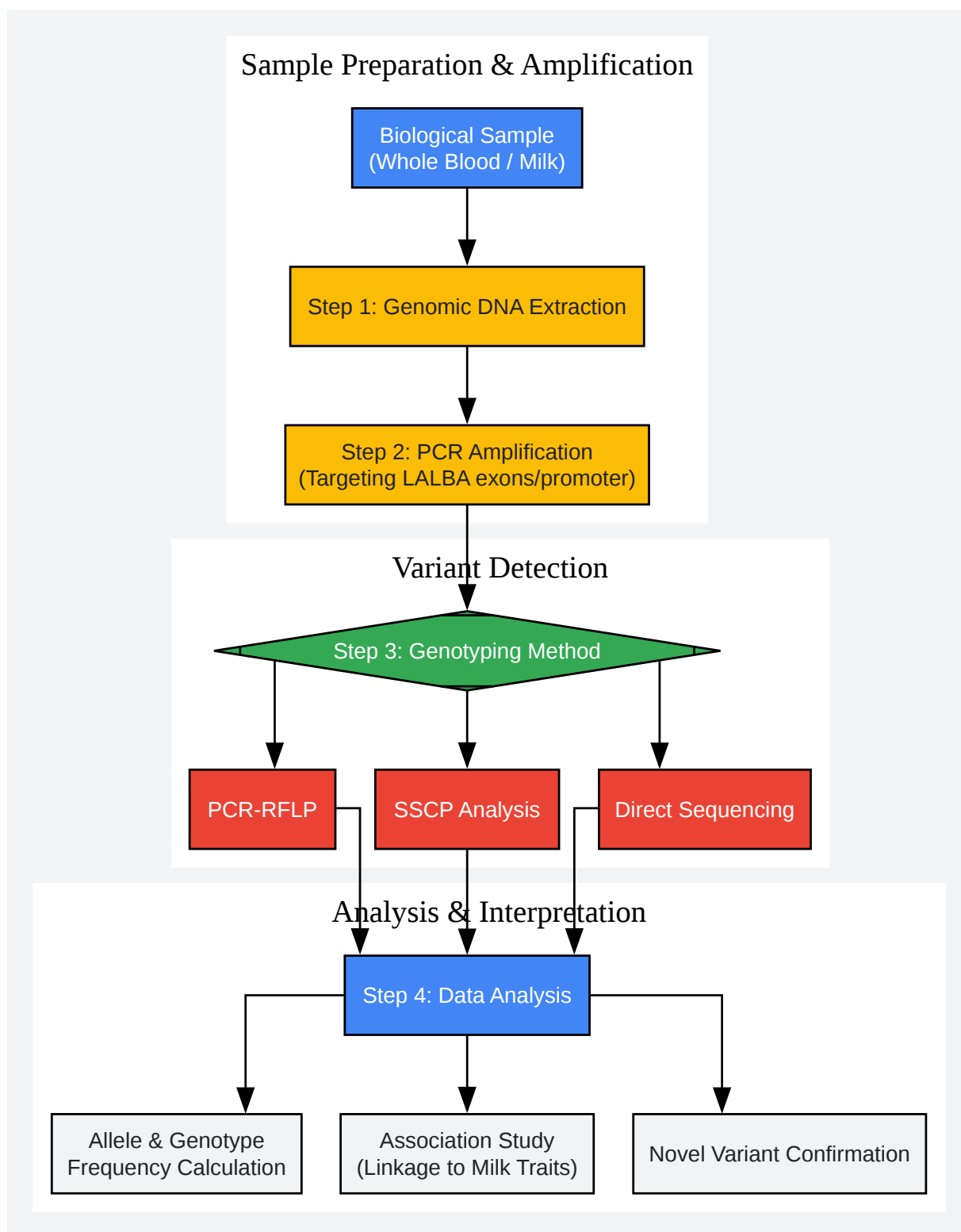
Species	Variant/Genotype	Breed	Effect on Milk Traits	Reference
Ovine (Sheep)	BB Genotype	Barki	High Fat (5.65%), Protein (5.77%), and Lactose (7.4%)	[7]
Bubaline (Buffalo)	BC Genotype	Bhadawari	40% more total lactation milk yield than AB genotype	[3][8]
Bubaline (Buffalo)	Various	Nili Ravi	Polymorphisms associated with major whey protein content	[15]

Experimental Protocols for Variant Identification

The identification and characterization of LALBA genetic variants involve a series of molecular biology techniques. Below are detailed methodologies for the key experiments cited in the literature.

Workflow for Genetic Variant Analysis

The general workflow for identifying and characterizing genetic variants in the LALBA gene is depicted below.



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Caption: Experimental workflow for LALBA genetic variant analysis.

Detailed Methodologies

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol is based on standard saline precipitation and proteinase K digestion methods.[\[16\]](#)

- **Sample Collection:** Collect 5-10 mL of whole blood into tubes containing an anticoagulant (e.g., EDTA).
- **Red Blood Cell Lysis:** Add 1 volume of blood to 1 volume of Buffer A (0.32 M sucrose, 10 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 0.75% Triton-X-100) and 2 volumes of cold sterile water.[\[16\]](#) Incubate on ice for 3 minutes.
- **Leukocyte Pellet Collection:** Centrifuge at 3500 rpm for 15 minutes at 4°C. Discard the supernatant.[\[16\]](#) Repeat the wash step if the pellet remains significantly red.
- **Protein Digestion:** Resuspend the white pellet in 5 mL of Buffer B (20 mM Tris-HCl pH 7.4, 4 mM Na₂EDTA, 100 mM NaCl) with 500 µL of 10% SDS.[\[16\]](#) Add 50 µL of fresh Proteinase K solution (20 mg/mL) and incubate for 2 hours at 55°C.[\[16\]](#)
- **Protein Precipitation:** Cool the sample and add 4 mL of 5.3 M NaCl. Vortex gently and centrifuge at 4500 rpm for 20 minutes at 4°C.[\[16\]](#)
- **DNA Precipitation:** Carefully transfer the supernatant to a new tube. Add an equal volume of cold isopropanol and invert gently until the DNA precipitates.[\[16\]](#)
- **DNA Washing and Resuspension:** Spool the DNA and wash with 1 mL of 70% ethanol. Air dry the pellet for 15-20 minutes and resuspend in 300-400 µL of Tris-HCl (pH 8.5).[\[16\]](#) Quantify DNA concentration using a spectrophotometer.

Protocol 2: PCR Amplification of LALBA Gene Fragments

This is a generalized protocol; primer sequences and annealing temperatures must be optimized for the specific target region and species.

- **Reaction Mixture Setup (50 µL total volume):**[\[17\]](#)
 - 10X PCR Buffer: 5 µL

- dNTP Mix (10 mM): 1 μ L
- Forward Primer (10 μ M): 2.5 μ L
- Reverse Primer (10 μ M): 2.5 μ L
- Template DNA (50-100 ng/ μ L): 2 μ L
- Taq DNA Polymerase (5 U/ μ L): 0.5 μ L
- Nuclease-free water: to 50 μ L
- Thermal Cycling Conditions:[18][19]
 - Initial Denaturation: 94-95°C for 2-5 minutes.
 - 30-35 Cycles:
 - Denaturation: 94°C for 30 seconds.
 - Annealing: 55-65°C for 30-45 seconds (must be optimized based on primer T_m).
 - Extension: 72°C for 1-2 minutes (depending on amplicon length).
 - Final Extension: 72°C for 5-10 minutes.
 - Hold: 4°C.
- Verification: Analyze 5 μ L of the PCR product on a 1.5% agarose gel to confirm amplification of a band of the expected size.

Protocol 3: Restriction Fragment Length Polymorphism (RFLP) Analysis

RFLP is used when a SNP creates or abolishes a restriction enzyme recognition site.[20][21]
[22]

- Restriction Digest: In a microcentrifuge tube, combine:
 - PCR Product: 10-15 μ L

- 10X Restriction Buffer: 2 μ L
- Restriction Enzyme (e.g., MspI, MvaI): 1 μ L (10 units)
- Nuclease-free water: to 20 μ L
- Incubation: Incubate the reaction at the optimal temperature for the specific enzyme (usually 37°C or 65°C) for 2-4 hours or overnight.
- Fragment Separation: Add loading dye to the digested products and separate the fragments by electrophoresis on a 2-3% agarose gel or a 10-12% polyacrylamide gel for higher resolution.[\[20\]](#)
- Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Green) and visualize the bands under UV light. The pattern of bands (e.g., one uncut band vs. two smaller cut bands) reveals the genotype.[\[20\]](#)

Protocol 4: Single-Strand Conformation Polymorphism (SSCP) Analysis

SSCP detects mutations by changes in the electrophoretic mobility of single-stranded DNA, which adopts a sequence-specific 3D conformation.[\[13\]](#)[\[23\]](#)[\[24\]](#)

- Sample Preparation: Mix 5-10 μ L of PCR product with an equal volume of denaturing loading dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).[\[25\]](#)
- Denaturation: Heat the mixture at 95-98°C for 5-10 minutes to denature the double-stranded DNA into single strands.[\[15\]](#)
- Rapid Cooling: Immediately place the tubes on ice for at least 5 minutes to prevent re-annealing and to allow the single strands to fold into their stable conformations.[\[15\]](#)
- Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 10-12% acrylamide). Run the gel at a constant low temperature (e.g., 4-15°C) for several hours.[\[25\]](#) The optimal temperature and gel concentration must be empirically determined.
- Visualization: Visualize the bands using silver staining, autoradiography (if using radiolabeled primers), or fluorescent detection.[\[13\]](#) Samples with different sequences will exhibit different

banding patterns due to their altered conformations.

Protocol 5: Sanger Sequencing

Sanger sequencing provides the definitive nucleotide sequence of the PCR product, confirming the exact nature of any polymorphism.[\[7\]](#)[\[14\]](#)[\[26\]](#)

- **PCR Product Purification:** Before sequencing, the PCR product must be purified to remove excess primers and dNTPs. This is typically done using a column-based kit or enzymatic treatment (e.g., ExoSAP-IT).
- **Cycle Sequencing Reaction:** The purified DNA is used as a template in a second PCR-like reaction. This reaction includes the four standard dNTPs, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and a low concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[\[14\]](#)
- **Chain Termination:** When a ddNTP is incorporated, the DNA chain extension terminates. This process results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.[\[26\]](#)
- **Capillary Electrophoresis:** The terminated fragments are separated by size with single-base resolution using capillary electrophoresis.[\[7\]](#)
- **Data Analysis:** As the fragments pass a detector, a laser excites the fluorescent dyes, and a sensor records the color of the emitted light. The data is compiled into a chromatogram, where each colored peak corresponds to a specific nucleotide, allowing the DNA sequence to be read.[\[26\]](#)

Conclusion and Future Directions

The study of genetic variants in the LALBA gene has provided valuable insights into the molecular basis of milk production traits in dairy animals. Polymorphisms in bovine, caprine, ovine, and bubaline species have been successfully linked to quantitative differences in milk yield and composition, offering promising markers for genetic selection programs. The experimental workflows and protocols detailed in this guide provide a robust framework for the continued identification and characterization of such variants.

Future research should aim to broaden the scope of investigation to include a wider variety of breeds and species to build a more comprehensive catalog of LALBA variants. Furthermore, while associations have been established, the precise molecular mechanisms by which many of these variants exert their effects on gene expression and protein function remain to be fully elucidated. Functional studies, including in vitro expression assays and proteomic analyses, will be crucial for translating genomic data into a deeper biological understanding. Finally, exploring the landscape of LALBA variants in human populations may reveal insights into lactation performance and the nutritional composition of human milk.

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